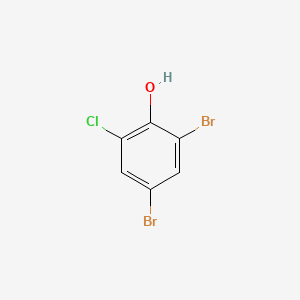

2,4-Dibromo-6-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSIWVCWTVYFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196456 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-56-1 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1)

Abstract: This technical guide provides an in-depth examination of 2,4-Dibromo-6-chlorophenol, a halogenated phenolic compound identified by CAS number 4526-56-1. The document is structured to serve researchers, scientists, and professionals in drug development by consolidating critical data on its chemical identity, physicochemical properties, synthesis methodologies, analytical workflows, and safety protocols. The unique substitution pattern of this molecule makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals and a subject of interest in environmental and biological studies.[1] This guide emphasizes the causality behind experimental choices and provides validated protocols, grounding all claims in authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

2,4-Dibromo-6-chlorophenol is a polysubstituted phenol featuring two bromine atoms and one chlorine atom on the benzene ring. This specific arrangement of halogens dictates its chemical reactivity and physical characteristics.

-

IUPAC Name : 2,4-dibromo-6-chlorophenol[4]

-

Synonyms : Phenol, 2,4-dibromo-6-chloro-; 2-Chloro-4,6-dibromophenol; 4,6-Dibromo-2-chlorophenol[2][3]

-

Appearance : Typically a solid at room temperature.[1]

The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 286.35 g/mol | [1][3][4] |

| Density | 2.166 g/cm³ | [2] |

| Boiling Point | 251.8°C at 760 mmHg | [2] |

| Flash Point | 106.1°C | [2] |

| InChI Key | MQSIWVCWTVYFDP-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Br)Br | [4] |

Synthesis and Manufacturing Principles

The synthesis of 2,4-Dibromo-6-chlorophenol is typically achieved through controlled electrophilic halogenation of a phenol derivative, most commonly 2-chlorophenol.[1] Understanding the directing effects of the substituents is paramount to achieving the desired regioselectivity and maximizing yield.

Causality of the Synthetic Route: The hydroxyl (-OH) group on the phenol ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The chlorine (-Cl) atom at position 2 is deactivating yet also directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-chlorophenol, the positions available for substitution are C4 (para to -OH, meta to -Cl) and C6 (ortho to -OH, ortho to -Cl). The powerful activating effect of the hydroxyl group overwhelmingly favors substitution at the C4 and C6 positions. Sequential bromination will, therefore, add bromine atoms at these electronically enriched sites.

References

physicochemical properties of 2,4-Dibromo-6-chlorophenol

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1), a halogenated phenol of significant interest in synthetic chemistry, pharmaceutical research, and environmental science. This document delves into the core physicochemical properties, spectroscopic characteristics, synthesis protocols, and analytical methodologies pertinent to this compound. By integrating established data with mechanistic insights, this guide serves as an essential resource for professionals requiring a deep technical understanding of 2,4-Dibromo-6-chlorophenol, facilitating its application in research and development.

Introduction: A Molecule of Diverse Significance

2,4-Dibromo-6-chlorophenol is a solid, halogenated aromatic compound belonging to the broader class of halophenols. Its unique substitution pattern—featuring bromine atoms at the ortho and para positions and a chlorine atom at the other ortho position relative to the hydroxyl group—confers a distinct profile of reactivity and biological activity.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2]

Beyond its role in synthetic chemistry, 2,4-Dibromo-6-chlorophenol has been identified as a natural product from marine organisms, such as the bacterium Pseudoalteromonas luteoviolacea, sparking research into its biosynthetic pathways and ecological functions.[2] It is also relevant in environmental chemistry as a disinfection by-product (DBP), formed during the chlorination of water containing 2,4-dibromophenol.[2] Furthermore, studies have highlighted its notable biological activity, including antibacterial effects against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Burkholderia cepacia.[2]

Molecular Structure and Identification

The precise arrangement of halogen substituents on the phenolic ring is critical to the chemical identity and behavior of 2,4-Dibromo-6-chlorophenol.

Sources

An In-depth Technical Guide to 2,4-Dibromo-6-chlorophenol: Molecular Structure and Weight

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and molecular weight of 2,4-Dibromo-6-chlorophenol, a significant halogenated phenolic compound. Beyond a simple recitation of facts, this document delves into the methodologies for structural elucidation and precise mass determination, offering field-proven insights for laboratory applications.

Introduction to 2,4-Dibromo-6-chlorophenol

2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1) is a halogenated phenol that has garnered interest in various scientific domains. It is recognized as a transformation product of 2,4-dibromophenol during aqueous chlorination and has been identified as a disinfection by-product in environmental chemistry[1]. Furthermore, this compound has been isolated as a natural product from marine organisms, such as the bacterium Pseudoalteromonas luteoviolacea, sparking research into its biosynthetic pathways and ecological significance[1]. In the realm of synthetic chemistry, it serves as a potential intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals[1][2]. Notably, it has demonstrated significant biological activity, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Burkholderia cepacia[1].

Molecular Structure Elucidation

The structural identity of a molecule is paramount to understanding its chemical reactivity and biological activity. For 2,4-Dibromo-6-chlorophenol, the arrangement of the bromine and chlorine atoms on the phenol ring is critical to its function[1].

Chemical Nomenclature and Formula

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,4-dibromo-6-chlorophenol [3]. This name explicitly defines the positions of the substituents on the phenol backbone.

The molecular formula is C₆H₃Br₂ClO [1][2][3][4][5]. This formula indicates that the molecule is composed of:

-

Six Carbon (C) atoms

-

Three Hydrogen (H) atoms

-

Two Bromine (Br) atoms

-

One Chlorine (Cl) atom

-

One Oxygen (O) atom

Two-Dimensional (2D) and Three-Dimensional (3D) Representations

The 2D structure of 2,4-Dibromo-6-chlorophenol illustrates the covalent bonding and arrangement of atoms in a plane. A 3D conformer provides a more accurate representation of the spatial arrangement of the atoms.

Caption: 2D Molecular Structure of 2,4-Dibromo-6-chlorophenol

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for mass spectrometry-based identification.

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₆H₃Br₂ClO). Using the atomic weights of the most common isotopes:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Bromine (Br): ~79.904 amu

-

Chlorine (Cl): ~35.453 amu

-

Oxygen (O): ~15.999 amu

The calculated molecular weight is approximately 286.35 g/mol [1][3][5][6]. Different sources may provide slightly varied values due to the use of different isotopic abundances[4].

Experimental Verification: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the gold standard for determining the molecular weight of a compound and confirming its elemental composition.

Caption: Experimental workflow for molecular weight determination.

-

Sample Preparation: A dilute solution of 2,4-Dibromo-6-chlorophenol is prepared in a suitable volatile solvent, such as methanol or acetonitrile. This ensures that the analyte is in a liquid form that can be easily introduced into the mass spectrometer.

-

Ionization: The sample solution is introduced into an ion source. For a molecule like 2,4-Dibromo-6-chlorophenol, Electrospray Ionization (ESI) is a common and effective technique. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.

-

Mass Analysis: The generated ions are then directed into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

-

Detection: The separated ions are detected by a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Interpretation: The output is a mass spectrum, which is a plot of ion intensity versus m/z. For 2,4-Dibromo-6-chlorophenol, a prominent peak corresponding to the molecular ion [M]⁻ or [M-H]⁻ would be expected, confirming its molecular weight. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately a 3:1 ratio of ³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks, providing further confirmation of the elemental composition.

Summary of Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-6-chlorophenol | [3] |

| CAS Number | 4526-56-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Br₂ClO | [1][2][3][4][5] |

| Molecular Weight | 286.35 g/mol | [1][3][5] |

| InChI Key | MQSIWVCWTVYFDP-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Br)Br | [3] |

| Boiling Point | 251.8°C at 760 mmHg | [4] |

| Density | 2.166 g/cm³ | [4] |

Conclusion

The precise molecular structure and weight of 2,4-Dibromo-6-chlorophenol are foundational to its application in research and development. Its identity is unequivocally established by its IUPAC name, molecular formula, and unique identifiers such as the CAS number. The molecular weight of approximately 286.35 g/mol is a critical parameter, readily verifiable through standard analytical techniques like mass spectrometry. A thorough understanding of these core characteristics is essential for any scientist working with this compound, from designing synthetic routes to interpreting biological activity data.

References

-

PubChem. (n.d.). Phenol, 2,4-dibromo-6-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

HPC Standards Inc. (n.d.). 2,4-Dibromo-6-Chlorophenol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4526-56-1 | Product Name : 2,4-Dibromo-6-chlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 | RUO [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-dibromo-6-chlorophenol | 4526-56-1 [chemnet.com]

- 5. One moment, please... [hpc-standards.us]

- 6. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dibromo-6-chlorophenol solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 2,4-Dibromo-6-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4-dibromo-6-chlorophenol, a halogenated phenol significant in synthetic chemistry and biological research.[1] While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes information based on its physicochemical properties, theoretical solubility principles, and data from structurally analogous compounds to predict its solubility profile in a range of common organic solvents. Furthermore, this guide presents a gold-standard experimental protocol for the quantitative determination of its thermodynamic solubility via the equilibrium shake-flask method, coupled with a detailed methodology for concentration analysis using High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and facilitating reproducible experimental design.

Section 1: Introduction to 2,4-Dibromo-6-chlorophenol

2,4-Dibromo-6-chlorophenol is a halogenated phenolic compound with the molecular formula C₆H₃Br₂ClO.[1] Its structure, featuring a hydroxyl group and three halogen substituents on a benzene ring, imparts distinct chemical properties that make it a subject of interest. It serves as a potential intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals and has demonstrated notable biological activities, including antibacterial effects.[1]

Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, solvent selection dictates reaction rates, yield, and purity. For purification processes like recrystallization, precise knowledge of solubility gradients in different solvents at varying temperatures is critical. In drug development and formulation, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide provides the foundational knowledge and practical methodologies to address these challenges.

Section 2: Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the resulting physicochemical characteristics. The key properties of 2,4-dibromo-6-chlorophenol are summarized below.

| Property | Value | Significance in Solubility | Source |

| Molecular Weight | 286.35 g/mol | Larger molecules can be more difficult to solvate, potentially lowering solubility. | [2] |

| IUPAC Name | 2,4-dibromo-6-chlorophenol | Defines the precise chemical structure. | [2] |

| Calculated LogP | 3.8 | A positive LogP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones, suggesting poor water solubility and good solubility in many organic solvents. | [2] |

| Hydrogen Bond Donor | 1 (from the hydroxyl group) | The phenolic -OH group can donate a hydrogen bond, enhancing solubility in polar protic and aprotic solvents that can act as hydrogen bond acceptors (e.g., alcohols, acetone). | [2] |

| Hydrogen Bond Acceptor | 1 (from the oxygen atom) | The oxygen atom can accept a hydrogen bond, contributing to interactions with polar protic solvents. | [2] |

| Melting Point | 92°C (for the isomer 2,6-dibromo-4-chlorophenol) | A higher melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. | [3][4] |

Section 3: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar intermolecular forces and polarity tend to be miscible.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic Solvents (e.g., water, ethanol, methanol): Contain O-H or N-H bonds and can donate hydrogen bonds. They are effective at dissolving polar solutes, especially those that can also participate in hydrogen bonding.

-

Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): Do not have O-H or N-H bonds and cannot donate hydrogen bonds, but can still act as acceptors. They are good for dissolving a wide range of polar and moderately nonpolar compounds.

-

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Have small or no dipole moments. They dissolve nonpolar solutes primarily through van der Waals forces.

For 2,4-dibromo-6-chlorophenol, the bulky, halogenated aromatic ring makes the molecule predominantly nonpolar and lipophilic (as indicated by the high LogP). However, the phenolic hydroxyl group introduces a polar, hydrogen-bonding site. This dual nature means its solubility will be a balance between these competing characteristics.

Section 4: Predicted Solubility Profile of 2,4-Dibromo-6-chlorophenol

Based on the physicochemical properties and data from structurally similar compounds like 2,6-dibromo-4-chlorophenol and 2,4,6-tribromophenol, the following qualitative solubility profile is predicted.[3][7][8] This table should be used as a guide for solvent screening, with quantitative determination recommended via the protocol in Section 5.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like"; the chlorinated and brominated solute interacts favorably with chlorinated solvents. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can accept a hydrogen bond from the phenolic -OH group while also solvating the nonpolar ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents are effective at solvating moderately nonpolar compounds and can accept a hydrogen bond. |

| Esters | Ethyl Acetate | High | Similar to ketones and ethers, it balances polarity and nonpolar character effectively. |

| Alcohols | Ethanol, Methanol | Moderate to High | These polar protic solvents can hydrogen bond with the solute. However, the large nonpolar portion of the solute may limit very high solubility compared to smaller alcohols. |

| Aromatic Hydrocarbons | Toluene | Moderate | The aromatic ring of toluene interacts well with the solute's benzene ring, but its nonpolar nature is less effective at solvating the polar hydroxyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | These highly nonpolar solvents cannot effectively solvate the polar hydroxyl group, leading to poor solubility. |

| Polar Protic | Water | Very Low / Insoluble | The molecule's high lipophilicity (LogP = 3.8) and large nonpolar surface area dominate, making it hydrophobic.[2][7] |

Section 5: Standardized Protocol for Experimental Solubility Determination

To obtain accurate, quantitative data, the Thermodynamic Shake-Flask Method is the universally recognized gold standard.[9][10] This method measures the solubility of a compound once it has reached equilibrium in a given solvent, providing a true thermodynamic value rather than a kinetically limited one.[11][12]

Experimental Workflow Diagram

Caption: Equilibrium Shake-Flask Solubility Workflow.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid 2,4-dibromo-6-chlorophenol to a clear glass vial. "Excess" means enough solid is added such that some will visibly remain undissolved at the end of the experiment. This ensures the solution is saturated.[9]

-

Pipette a precise, known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Prepare at least two replicates for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium has been reached.[10]

-

After the agitation period, visually inspect each vial to confirm that a solid residue of the compound remains. If no solid is present, the experiment is invalid for that vial, and it must be repeated with more solute.

-

-

Sampling and Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period, letting the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) with a pore size of 0.45 µm or 0.22 µm. This step is critical to remove any microscopic, undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantify the concentration of 2,4-dibromo-6-chlorophenol in the diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 6.

-

Calculate the original solubility in units of mg/mL or mol/L, remembering to account for the dilution factor.

-

Section 6: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying phenolic compounds due to the strong UV absorbance of the aromatic ring.[13][14][15]

Step-by-Step HPLC Method Development

-

Preparation of Standards:

-

Prepare a stock solution of 2,4-dibromo-6-chlorophenol of known concentration (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.

-

From the stock solution, create a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples. A typical range might be 1 µg/mL to 100 µg/mL.

-

-

Chromatographic Conditions (Starting Point):

-

Instrument: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating phenolic compounds.[13]

-

Mobile Phase: A gradient mixture of an aqueous component (Solvent A) and an organic component (Solvent B) is often used.[16]

-

Solvent A: Water with 0.1% phosphoric acid or acetic acid (to ensure the phenol is in its protonated form, leading to sharper peaks).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound. A sample gradient might be: 0-20 min, from 50% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 50% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Phenols typically have strong absorbance between 270-280 nm. Analyze a standard solution across a UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for 2,4-dibromo-6-chlorophenol and set the detector to that wavelength.[17]

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.999 for good linearity.

-

Inject the prepared (filtered and diluted) solubility samples.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the final solubility of 2,4-dibromo-6-chlorophenol in the test solvent.

-

Section 7: Conclusion

2,4-Dibromo-6-chlorophenol is a predominantly nonpolar molecule with a high predicted lipophilicity (LogP = 3.8), tempered by the presence of a polar, hydrogen-bonding hydroxyl group. This structure suggests high solubility in halogenated, ether, and ketone solvents, moderate solubility in alcohols, and very low solubility in water and aliphatic hydrocarbons. While this guide provides a robust theoretical prediction, it is essential for researchers to perform empirical measurements for their specific applications. The detailed shake-flask protocol and HPLC quantification method provided herein offer a reliable and reproducible framework for obtaining high-quality, quantitative solubility data, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

Section 8: References

- Zuo, Y., Chen, H., & Deng, Y. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. --INVALID-LINK--

- Stagos, D., Kazantzoglou, M., Theofanidou, D., & Kouretas, D. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information (NCBI). --INVALID-LINK--

- Šeruga, M., & Tomac, I. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. --INVALID-LINK--

- U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. --INVALID-LINK--

- N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. --INVALID-LINK--

- Dunn, B. (2009). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. --INVALID-LINK--

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. --INVALID-LINK--

- N.A. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. --INVALID-LINK--

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20621, 2,4-dibromo-6-chlorophenol. PubChem. --INVALID-LINK--

- Benchchem (n.d.). 2,4-Dibromo-6-chlorophenol CAS 4526-56-1. Benchchem. --INVALID-LINK--

- Enamine (n.d.). Shake-Flask Solubility Assay. Enamine. --INVALID-LINK--

- Enamine (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. --INVALID-LINK--

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. --INVALID-LINK--

- Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. --INVALID-LINK--

- N.A. (n.d.). 2,6-Dibromo-4-chlorophenol | Solubility of Things. Solubility of Things. --INVALID-LINK--

- SALTISE (2021). Organic Chemistry: Introduction to Solubility. SALTISE. --INVALID-LINK--

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21394, 2,6-Dibromo-4-chlorophenol. PubChem. --INVALID-LINK--

- University of Toronto (2023). Solubility of Organic Compounds. University of Toronto Scarborough. --INVALID-LINK--

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube. --INVALID-LINK--

- OECD (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. OECD SIDS. --INVALID-LINK--

- ChemBK (2024). 4-CHLORO-2,6-DIBROMOPHENOL. ChemBK. --INVALID-LINK--

- ChemicalBook (n.d.). 2,6-DIBROMO-4-CHLOROPHENOL CAS#: 5324-13-0. ChemicalBook. --INVALID-LINK--

References

- 1. 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 | RUO [benchchem.com]

- 2. Phenol, 2,4-dibromo-6-chloro- | C6H3Br2ClO | CID 20621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2,6-DIBROMO-4-CHLOROPHENOL CAS#: 5324-13-0 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. epa.gov [epa.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dibromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Principles of NMR Spectroscopy for Halogenated Phenols

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

The chemical shift (δ) in an NMR spectrum is a measure of the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the electronic environment of that nucleus. Electron-withdrawing groups, such as halogens and hydroxyl groups, can significantly influence the electron density around nearby protons and carbons through inductive and resonance effects, leading to changes in their chemical shifts.

In aromatic systems, the positions of substituents have a profound impact on the chemical shifts of the remaining protons and carbons. The electronegativity of the halogens (Cl > Br) and the oxygen of the hydroxyl group deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the lone pairs on these substituents can participate in resonance, which can have a shielding or deshielding effect depending on the position (ortho, meta, or para) relative to the substituent.

Predicted ¹H NMR Spectrum of 2,4-Dibromo-6-chlorophenol

The ¹H NMR spectrum of 2,4-Dibromo-6-chlorophenol is predicted to show signals for the two aromatic protons and the hydroxyl proton. The substitution pattern leaves protons at the 3 and 5 positions of the benzene ring.

Note: The following spectral data is predicted by computational methods and is intended for illustrative and educational purposes. Experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-3 | 7.65 | Doublet (d) | 2.5 | Aromatic Proton |

| H-5 | 7.39 | Doublet (d) | 2.5 | Aromatic Proton |

| -OH | Variable | Broad Singlet (br s) | - | Hydroxyl Proton |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-3 and H-5): The two aromatic protons, H-3 and H-5, are not chemically equivalent due to the different ortho substituents (Cl at C-6 for H-5 and Br at C-2 for H-3). They are predicted to appear as two distinct doublets in the aromatic region of the spectrum.

-

The downfield shift of both protons is due to the overall electron-withdrawing nature of the halogen and hydroxyl substituents.

-

The splitting pattern arises from the coupling between H-3 and H-5. Since they are meta to each other, a small coupling constant (J) of around 2.5 Hz is expected, which is characteristic of meta-coupling in benzene rings.

-

H-3 is predicted to be slightly more downfield than H-5. This can be attributed to the proximity of two bromine atoms (at C-2 and C-4), which are strongly electron-withdrawing. H-5 is adjacent to a bromine atom (at C-4) and a chlorine atom (at C-6). While chlorine is more electronegative than bromine, the cumulative effect of two bromine atoms on H-3 results in a greater deshielding effect.

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is typically observed as a broad singlet due to rapid chemical exchange with other acidic protons (like trace water) in the sample. This exchange often decouples the -OH proton from adjacent aromatic protons, resulting in a singlet.

Predicted ¹³C NMR Spectrum of 2,4-Dibromo-6-chlorophenol

The proton-decoupled ¹³C NMR spectrum of 2,4-Dibromo-6-chlorophenol is predicted to show six distinct signals, one for each of the six carbon atoms in the benzene ring, as they are all in unique chemical environments.

Note: The following spectral data is predicted by computational methods and is intended for illustrative and educational purposes. Experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | 148.2 | C-OH |

| C-2 | 115.8 | C-Br |

| C-3 | 134.1 | C-H |

| C-4 | 119.5 | C-Br |

| C-5 | 130.7 | C-H |

| C-6 | 125.3 | C-Cl |

Interpretation of the Predicted ¹³C NMR Spectrum

-

C-1 (ipso-Carbon to -OH): This carbon is attached to the highly electronegative oxygen atom of the hydroxyl group. This causes a significant downfield shift, and it is predicted to be the most deshielded carbon in the aromatic ring, appearing at approximately 148.2 ppm.

-

C-2 and C-4 (ipso-Carbons to -Br): These carbons are directly bonded to bromine atoms. The "heavy atom effect" of bromine typically causes a shielding effect on the attached carbon. However, the inductive effect of bromine also plays a role. C-2 is predicted at 115.8 ppm and C-4 at 119.5 ppm. The slight difference arises from their positions relative to the other substituents.

-

C-6 (ipso-Carbon to -Cl): The carbon attached to the chlorine atom is predicted to resonate at around 125.3 ppm. Chlorine is more electronegative than bromine, leading to a more deshielded environment for C-6 compared to C-2 and C-4.

-

C-3 and C-5 (Protonated Carbons): These carbons are directly bonded to hydrogen atoms and are influenced by the surrounding substituents.

-

C-3 is predicted to be at a higher chemical shift (134.1 ppm) due to its position between two bromine-substituted carbons (C-2 and C-4).

-

C-5, located between a bromine-substituted carbon (C-4) and a chlorine-substituted carbon (C-6), is predicted to appear at a slightly lower chemical shift (130.7 ppm) compared to C-3.

-

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of 2,4-Dibromo-6-chlorophenol.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For phenols, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may help in observing the hydroxyl proton signal more clearly.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Sample Preparation:

-

Weigh the desired amount of 2,4-Dibromo-6-chlorophenol into a clean, dry vial.

-

Add the deuterated solvent and gently swirl to dissolve the sample completely.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard one-pulse sequence.

-

Spectral Width: A range of 0 to 12 ppm is typically sufficient for most organic compounds.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of moderate concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled one-pulse sequence.

-

Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is important for quantitative analysis, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Visualizations

Caption: Molecular structure of 2,4-Dibromo-6-chlorophenol with atom numbering.

Caption: General workflow for NMR spectral analysis.

References

-

nmrdb.org . Predict 1H proton NMR spectra. [Link]

-

nmrdb.org . Predict 13C carbon NMR spectra. [Link]

-

Chemicalize . Instant Cheminformatics Solutions. [Link]

-

The Royal Society of Chemistry . Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. [Link]

-

ACS Publications . Responsive Supramolecular Sensors Based on Pillar[2]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. [Link]

-

PubChem . Spectral Information. [Link]

-

The Royal Society of Chemistry . Electronic Supporting Information - Materials and methods. [Link]

-

MDPI . Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

PMC . 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... [Link]

-

RSC Publishing . Synthesis, characterization, biological evaluation, DFT and molecular docking studies... [Link]

-

BMRB . 4-Chlorophenol at BMRB. [Link]

-

BMRB . 2,4-dichlorophenol (C6H4OCl2). [Link]

-

PubChem . 2,6-Dibromo-4-chlorophenol. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dibromo-6-chlorophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practice of Fourier Transform Infrared (FTIR) spectroscopy as applied to the characterization of 2,4-Dibromo-6-chlorophenol.

Introduction: The Molecular Blueprint of 2,4-Dibromo-6-chlorophenol

2,4-Dibromo-6-chlorophenol is a halogenated phenolic compound with the chemical formula C₆H₃Br₂ClO.[1] Its structure, featuring a hydroxyl group and three halogen substituents (two bromine, one chlorine) on a benzene ring, makes it a subject of interest in environmental science and as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for the structural elucidation and quality control of such compounds.

This guide will delve into the theoretical basis for the infrared spectrum of 2,4-Dibromo-6-chlorophenol, provide a detailed interpretation of its characteristic absorption bands, outline a robust experimental protocol for acquiring a high-quality spectrum, and present the data in a clear, accessible format.

Theoretical Vibrational Analysis: Predicting the Spectrum

The infrared spectrum of a molecule is dictated by the vibrations of its constituent bonds. For 2,4-Dibromo-6-chlorophenol, we can predict the key vibrational modes based on its functional groups: the hydroxyl group (-OH), the aromatic benzene ring, and the carbon-halogen bonds (C-Br, C-Cl).

The principal absorptions can be categorized as follows:

-

O-H Stretching: The hydroxyl group is expected to exhibit a broad, strong absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules in the solid state.[2]

-

Aromatic C-H Stretching: The C-H bonds of the benzene ring will produce sharp, weaker absorptions typically found just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).[3]

-

Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself give rise to a series of medium to strong absorptions in the 1400-1600 cm⁻¹ region.[3]

-

C-O Stretching: The stretching of the carbon-oxygen bond in the phenolic group is expected to produce a strong band around 1200 cm⁻¹. This peak is characteristic of phenols and helps distinguish them from aliphatic alcohols.[2]

-

In-Plane O-H Bending: This vibrational mode is coupled with the C-O stretch and contributes to the absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1400 cm⁻¹.

-

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring. For a 1,2,4,6-tetrasubstituted ring, these absorptions are expected in the 800-900 cm⁻¹ region and can be used to confirm the isomeric structure.

-

Carbon-Halogen Stretching: The C-Cl and C-Br bonds will have stretching vibrations in the lower frequency "fingerprint" region of the spectrum. C-Cl stretches typically appear between 850-550 cm⁻¹, and C-Br stretches are found at even lower wavenumbers, generally between 690-515 cm⁻¹.[3]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Obtaining a high-quality, reproducible FTIR spectrum of solid 2,4-Dibromo-6-chlorophenol requires meticulous sample preparation and proper instrument configuration. The following protocol describes the Potassium Bromide (KBr) pellet method, a widely accepted technique for solid-phase IR analysis.

Materials and Equipment

-

2,4-Dibromo-6-chlorophenol (solid)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

Step-by-Step Procedure

-

Drying: Ensure both the 2,4-Dibromo-6-chlorophenol sample and the KBr powder are completely dry. If necessary, gently heat the KBr under an infrared lamp to remove any adsorbed water, which exhibits a broad absorption in the O-H stretching region and can interfere with the spectrum.

-

Sample Grinding: In the agate mortar, add approximately 1-2 mg of 2,4-Dibromo-6-chlorophenol to about 100-200 mg of dry KBr. The precise ratio should be about 1:100.

-

Homogenization: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.

-

Pellet Pressing: Transfer a portion of the homogenized powder into the die of the pellet press. Distribute it evenly.

-

Evacuation: Assemble the press and apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.

-

Pressing: While under vacuum, apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and vacuum, and gently remove the KBr pellet from the die.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: First, run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

The logical flow of this experimental procedure is illustrated in the following diagram:

Caption: Experimental workflow for obtaining the FTIR spectrum of 2,4-Dibromo-6-chlorophenol.

Spectral Interpretation and Data Analysis

While an experimental spectrum for 2,4-Dibromo-6-chlorophenol is not publicly available in the searched databases, we can construct a highly predictive analysis based on its known functional groups and comparison with structurally similar compounds like 2,4-dibromophenol, 2,4,6-trichlorophenol, and 2,4,6-tribromophenol.[2][4][5]

The following table summarizes the expected key absorption bands and their assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Causality |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Characteristic of phenolic hydroxyl groups involved in intermolecular hydrogen bonding. The broadness is a key diagnostic feature.[2] |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Corresponds to the stretching of the C-H bonds on the aromatic ring. Typically appears at a higher frequency than aliphatic C-H stretches.[3] |

| 1570 - 1430 | Medium to Strong | Aromatic C=C Ring Stretch | These absorptions arise from the complex vibrations of the carbon-carbon bonds within the benzene ring. Multiple bands are expected. |

| ~1220 | Strong | Phenolic C-O Stretch | This strong absorption is highly characteristic of the C-O bond in phenols and is often used for identification.[2] |

| 890 - 800 | Strong | Aromatic C-H Out-of-Plane Bend | This region is diagnostic for the substitution pattern. For the two adjacent hydrogens in this molecule, a strong absorption is expected here. |

| 850 - 550 | Medium to Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |

| 690 - 515 | Medium to Strong | C-Br Stretch | The stretching vibrations of the two carbon-bromine bonds, expected at a lower frequency than the C-Cl stretch due to the greater mass of bromine.[3][6] |

The logical process for interpreting the obtained spectrum is outlined below:

Caption: A logical flowchart for the systematic interpretation of the FTIR spectrum.

Conclusion

Infrared spectroscopy provides an unequivocal method for the identification and structural verification of 2,4-Dibromo-6-chlorophenol. By understanding the theoretical origins of its vibrational modes and following a rigorous experimental protocol, researchers can obtain a high-quality spectrum. The key diagnostic features—the broad hydroxyl stretch, the aromatic C-H and C=C vibrations, the strong phenolic C-O stretch, and the characteristic carbon-halogen absorptions in the fingerprint region—collectively offer a definitive confirmation of the molecule's identity and purity. This guide provides the foundational knowledge and practical steps necessary for the successful application of FTIR spectroscopy in the analysis of this and other related halogenated phenolic compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,4,6-Trichlorophenol(88-06-2) IR Spectrum [chemicalbook.com]

- 5. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [m.chemicalbook.com]

- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis precursors for 2,4-Dibromo-6-chlorophenol

An In-Depth Technical Guide to the Synthesis Precursors for 2,4-Dibromo-6-chlorophenol

Authored by: A Senior Application Scientist

Introduction

2,4-Dibromo-6-chlorophenol is a halogenated phenolic compound with significant applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern makes it a valuable building block for more complex molecules. This technical guide provides an in-depth exploration of the primary synthesis precursors for 2,4-Dibromo-6-chlorophenol, detailing the underlying chemical principles, reaction mechanisms, and optimized experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling informed decisions in process development and optimization.

The synthesis of 2,4-Dibromo-6-chlorophenol primarily relies on electrophilic aromatic substitution reactions, leveraging the activating and directing effects of the hydroxyl group on the phenol ring.[2][3][4] The choice of precursor and reaction conditions is critical in achieving high regioselectivity and yield of the desired product. This guide will delve into the most common and effective precursors, providing a comparative analysis of their respective synthetic pathways.

Core Precursor Analysis and Synthesis Strategies

The most direct and widely employed precursor for the synthesis of 2,4-Dibromo-6-chlorophenol is 2-chlorophenol . The synthetic strategy involves the controlled bromination of this starting material. Other potential, though less direct, precursors include phenol itself and arylboronic acid derivatives.

2-Chlorophenol: The Primary Precursor

The synthesis of 2,4-Dibromo-6-chlorophenol from 2-chlorophenol is a classic example of electrophilic aromatic substitution on a substituted phenol. The hydroxyl group is a strongly activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group.[1] This combination of directing effects favors electrophilic substitution at the positions ortho and para to the hydroxyl group.[1]

Reaction Mechanism and Regioselectivity

The bromination of 2-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (Br₂) is polarized, or a bromonium ion (Br⁺) is generated, which then acts as the electrophile. The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with a bromine atom.

The key to achieving the desired 2,4-dibromo substitution lies in controlling the reaction conditions to favor dibromination at the C4 (para to the hydroxyl group) and C2 (ortho to the hydroxyl group and meta to the chlorine) positions.

Visualizing the Synthesis from 2-Chlorophenol

Caption: Synthetic pathway from 2-chlorophenol to 2,4-dibromo-6-chlorophenol.

Experimental Protocol: Bromination of 2-Chlorophenol

This protocol is a generalized procedure based on established methods for the halogenation of phenols.[5][6]

Materials:

-

2-Chlorophenol

-

Elemental Bromine (Br₂)

-

Inert Solvent (e.g., carbon tetrachloride, chloroform, methylene chloride)[5]

-

Lewis Acid Catalyst (optional, e.g., ZnCl₂, FeCl₃)[6]

-

Aqueous sodium bisulfite solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction flask, dropping funnel, magnetic stirrer, condenser, and heating mantle

Procedure:

-

Dissolve 2-chlorophenol in an appropriate inert solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

If a catalyst is used, add it to the solution. For instance, a mixture of zinc chloride and diphenyl sulfide can be employed.[6]

-

Cool the reaction mixture to the desired temperature, typically between 0°C and room temperature.[5][6]

-

Slowly add a solution of elemental bromine in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to stir for a specified period (e.g., 30 minutes to several hours) to ensure complete reaction.[6]

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer, wash it with water, and then with brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2,4-Dibromo-6-chlorophenol.

Table 1: Comparison of Reaction Conditions for Bromination of 2-Chlorophenol

| Parameter | Condition A | Condition B |

| Solvent | Carbon Tetrachloride[6] | Methylene Chloride[5] |

| Catalyst | Zinc Chloride & Diphenyl Sulfide[6] | Triethylamine Hydrochloride[5] |

| Temperature | 23-26°C[6] | 0-20°C[5] |

| **Reactant Ratio (2-chlorophenol:Br₂) ** | 1:1 (for monobromination) | 1:2 (for dibromination) |

| Yield | High (quantitative reported for monobromination)[5] | >97%[7] |

Note: The reactant ratio will need to be adjusted for the desired degree of bromination. For 2,4-dibromo-6-chlorophenol, a molar ratio of at least 1:2 (2-chlorophenol:Br₂) is required.

Phenol: A Fundamental but Less Direct Precursor

While 2-chlorophenol offers a more direct route, phenol can also serve as a starting material. However, this pathway requires a multi-step synthesis involving both chlorination and bromination, making it less efficient. The challenge lies in controlling the regioselectivity of the halogenation steps.

Synthetic Strategy

A plausible, though not commonly practiced, route would involve:

-

Monochlorination of Phenol: To introduce the chlorine atom at the C2 position. This is challenging to achieve with high selectivity.

-

Dibromination of 2-Chlorophenol: As described in the previous section.

Due to the high reactivity of the phenol ring, direct halogenation often leads to a mixture of mono-, di-, and tri-halogenated products.[2][8] Achieving selective monochlorination at the ortho position is a significant hurdle.

Arylboronic Acids: A Modern and Greener Approach

A more contemporary and environmentally conscious approach involves the use of arylboronic acid derivatives.[1] This method offers a one-pot synthesis that can be both rapid and scalable.

Reaction Mechanism: Ipso-Hydroxylation/Bromination

This innovative route starts with 2-chlorophenylboronic acid. The synthesis proceeds through a one-pot ipso-hydroxylation followed by bromination.[1] The boronic acid is first oxidized to the corresponding phenol (2-chlorophenol), which then undergoes immediate electrophilic bromination in the same reaction vessel.[1]

Visualizing the Arylboronic Acid Pathway

Caption: One-pot synthesis from 2-chlorophenylboronic acid.

Experimental Protocol: One-Pot Synthesis from 2-Chlorophenylboronic Acid

This protocol is based on the described one-pot ipso-hydroxylation/bromination sequence.[1]

Materials:

-

2-Chlorophenylboronic acid

-

Ethanol

-

Hydrogen peroxide (H₂O₂)

-

Hydrobromic acid (HBr)

-

Silica gel for chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-chlorophenylboronic acid in ethanol at room temperature.

-

To this solution, add hydrogen peroxide (H₂O₂) followed by hydrobromic acid (HBr).

-

The reaction is typically rapid, often completing within a minute.

-

After the reaction is complete, the mixture is worked up. This may involve quenching excess peroxide and neutralizing the acid.

-

The crude product is then purified by silica gel chromatography to yield 2,4-Dibromo-6-chlorophenol.

Table 2: Advantages of the Arylboronic Acid Route

| Feature | Description |

| Efficiency | One-pot reaction, reducing workup and purification steps.[1] |

| Speed | The reaction is often very rapid.[1] |

| Environmental Impact | Can be considered a greener alternative to traditional halogenation methods.[1] |

| Scalability | The method is reported to be scalable.[1] |

| Yield | Moderate to good yields (around 55%) have been reported.[1] |

Conclusion

The synthesis of 2,4-Dibromo-6-chlorophenol is most efficiently and directly achieved using 2-chlorophenol as the primary precursor. The controlled bromination of 2-chlorophenol allows for the regioselective introduction of two bromine atoms to the aromatic ring. While phenol presents a more fundamental starting point, the lack of selectivity in the initial chlorination step makes it a less practical choice.

For researchers seeking a more modern, efficient, and potentially greener synthetic route, the use of 2-chlorophenylboronic acid in a one-pot ipso-hydroxylation/bromination reaction is a compelling alternative. This method offers advantages in terms of reaction speed and scalability.

The selection of the optimal precursor and synthetic strategy will depend on various factors, including the desired scale of production, available resources, and environmental considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this important halogenated phenol.

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

YouTube. (2024, September 7). XII-11#24 Halogenation of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.

-

PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.

Sources

- 1. 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 | RUO [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 4. Halogenation of Phenols | Ambeed [ambeed.com]

- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 6. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]

- 7. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Chemical Safety and Hazards of 2,4-Dibromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical safety and hazards associated with 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1). As a halogenated phenol, this compound presents a unique set of challenges and risks that necessitate a thorough understanding for safe handling and use in research and development settings. This document delves into its physicochemical properties, toxicological profile, safe handling and storage protocols, emergency procedures, and proper disposal methods. The information herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks and ensure a safe working environment when handling this compound.

Introduction

2,4-Dibromo-6-chlorophenol is a halogenated phenolic compound with the molecular formula C₆H₃Br₂ClO.[1] It is a solid at room temperature and is of significant interest in various fields of chemical research, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromine and chlorine atoms on the phenol ring imparts distinct chemical and biological properties, including notable antimicrobial activity.[1] However, these same structural features contribute to its hazardous nature. Halogenated phenols, as a class, are recognized for their potential toxicity and environmental persistence. Therefore, a detailed understanding of the safety and hazards of 2,4-Dibromo-6-chlorophenol is paramount for any professional working with this compound. This guide aims to provide a consolidated and in-depth resource to address this need.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for assessing its potential hazards and for developing appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 4526-56-1 | [2][3] |

| Molecular Formula | C₆H₃Br₂ClO | [1][2][3] |

| Molecular Weight | 286.35 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Boiling Point | 251.8°C at 760 mmHg | [2] |

| Flash Point | 106.1°C | [2] |

| Density | 2.166 g/cm³ | [2] |

Toxicological Profile and Hazards

The primary concern when working with 2,4-Dibromo-6-chlorophenol is its potential toxicity. While specific toxicological data for this exact compound is limited, information from structurally similar halogenated phenols provides valuable insights into its potential hazards.

Acute Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Dibromo-6-chlorophenol is classified as:

-

Harmful if swallowed (Acute toxicity, oral)[3]

-

Causes skin irritation [3]

-

Causes serious eye irritation [3]

-

May cause respiratory irritation [3]

Organ-Specific Toxicity

Studies on related halogenated phenols indicate that the liver and kidneys are primary target organs for toxicity.[1] For instance, in vivo studies on male rats exposed to similar compounds showed increases in blood total protein, albumin, and alkaline phosphatase (ALP), which are indicative of altered liver function.[1] An increase in blood creatinine was also observed, suggesting potential renal effects.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data on the carcinogenicity of 2,4-Dibromo-6-chlorophenol. However, the related compound 2,4,6-trichlorophenol is considered to be "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services (DHHS) and is classified as "probably carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[5] Long-term studies of 2,4,6-trichlorophenol in rodents showed evidence of leukemia and liver cancer.[5][6] Given the structural similarities, a cautious approach should be taken, and 2,4-Dibromo-6-chlorophenol should be handled as a potential carcinogen.

Information on the mutagenicity and reproductive toxicity of 2,4-Dibromo-6-chlorophenol is also scarce. Studies on 2,4,6-tribromophenol indicated a no-observed-adverse-effect level (NOAEL) for reproductive/developmental toxicity in rats at 300 mg/kg/day, with decreased neonatal viability and body weights at higher doses.[1] Pregnant animals fed other chlorophenols have also shown a decrease in the number of pups.[5]

Environmental Hazards

Halogenated phenols are known environmental contaminants that can be toxic to aquatic organisms.[1] The toxicity generally increases with the degree of halogenation.[1] 2,4-Dibromo-6-chlorophenol can be formed as a disinfection by-product during the chlorination of water containing 2,4-dibromophenol.[1] Due to its potential persistence and toxicity, release into the environment must be strictly avoided.

Safe Handling and Storage

Given the hazardous nature of 2,4-Dibromo-6-chlorophenol, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Required PPE for handling 2,4-Dibromo-6-chlorophenol.

Engineering Controls

All work with 2,4-Dibromo-6-chlorophenol, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage

2,4-Dibromo-6-chlorophenol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Illustrative Synthesis Protocol

While various methods exist, a common approach for the synthesis of halogenated phenols is through controlled halogenation of a phenol derivative. The following is an illustrative, not exhaustive, protocol for the synthesis of a related compound, which can be adapted. Extreme caution must be exercised, and a thorough risk assessment should be conducted before attempting any synthesis.

Synthesis of 2,6-Dibromo-4-nitrophenol from p-nitrophenol (Illustrative)

-

Dissolve p-nitrophenol in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring over several hours at room temperature.[7]

-

After the addition is complete, continue stirring for an additional 30 minutes.[7]

-

Warm the reaction mixture on a steam bath to remove excess bromine.[7]

-

Remove the last traces of bromine by passing a stream of air through the mixture.[7]

-

Add cold water to the mixture and stir until cool to precipitate the product.[7]

-

Collect the crystalline product by filtration and wash with aqueous acetic acid followed by water.[7]

-

Dry the product in an oven at a low temperature or in a vacuum desiccator.[7]

Disclaimer: This is an illustrative protocol for a related compound and should not be attempted without a proper risk assessment and consultation of primary literature for the specific synthesis of 2,4-Dibromo-6-chlorophenol.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving 2,4-Dibromo-6-chlorophenol.

Spill Response

Caption: Step-by-step spill response workflow.

Detailed Spill Protocol:

-

Evacuate and Alert: Immediately evacuate the area of the spill and alert others in the vicinity.

-

Personal Protection: Before attempting to clean up, don the appropriate PPE, including chemical-resistant gloves, splash goggles, a lab coat, and if necessary, respiratory protection.

-

Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the spill.[8]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]

-

Decontamination: Clean the spill area with soap and water.[8]

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

-

Reporting: Report the spill to the appropriate safety personnel.

Fire Response

In case of a fire involving 2,4-Dibromo-6-chlorophenol, use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[9] Evacuate the area and contact emergency services.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing 2,4-Dibromo-6-chlorophenol, including unused product, contaminated materials from spills, and empty containers, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

2,4-Dibromo-6-chlorophenol is a valuable research chemical that requires careful and informed handling due to its potential health and environmental hazards. By understanding its toxicological profile, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. Adherence to the guidelines presented in this technical guide will contribute to a safer laboratory environment for all personnel.

References

-

Phenol, 2,4-dibromo-6-chloro-. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). Oakland University. Retrieved January 2, 2026, from [Link]

- 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD SIDS.

-

Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Update of the risk assessment of brominated phenols and their derivatives in food. (2023). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 2, 2026, from [Link]

-

Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. (2003). ScienceDirect. Retrieved January 2, 2026, from [Link]

-

Phenol SOP. (n.d.). Texas Woman's University. Retrieved January 2, 2026, from [Link]

-

Chemical Spill Response Plan. (2025). Lane Community College. Retrieved January 2, 2026, from [Link]

-

Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved January 2, 2026, from [Link]

-

Emergency Response Procedure. (n.d.). LEAP Online. Retrieved January 2, 2026, from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2021). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). The Hong Kong University of Science and Technology. Retrieved January 2, 2026, from [Link]

-

Phenol - OHS Information Sheet. (2023). Monash University. Retrieved January 2, 2026, from [Link]

-

2,4-Dibromo-6-chloro-3-methylphenol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

2,6-Dibromo-4-chlorophenol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Phenol, 2,4-dibromo-6-chloro-. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved January 2, 2026, from [Link]

-

Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

-

2,6-dibromoquinone-4-chloroimide. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol. (2012). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Chlorophenols | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 2, 2026, from [Link]

Sources

- 1. 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 | RUO [benchchem.com]

- 2. The metabolic fate and effects of 2-bromophenol in male Sprague-Dawley rats [spiral.imperial.ac.uk]

- 3. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Chlorophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Environmental Fate and Toxicity of 2,4-Dibromo-6-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of the environmental fate and toxicological profile of 2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1). Given the limited direct experimental data available for this specific compound, this guide synthesizes information from closely related analogous compounds, namely 2,4-dibromophenol, 2,4,6-tribromophenol, and 2,4-dichlorophenol, to provide a scientifically grounded assessment. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of its potential environmental persistence, degradation pathways, mobility, and toxicity. Furthermore, this guide outlines detailed experimental protocols for the future evaluation of 2,4-Dibromo-6-chlorophenol, ensuring a self-validating system for data generation.

Introduction: Unveiling 2,4-Dibromo-6-chlorophenol